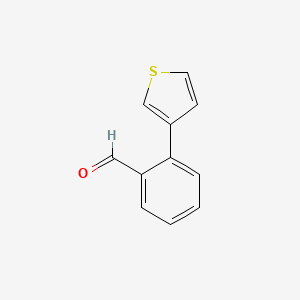

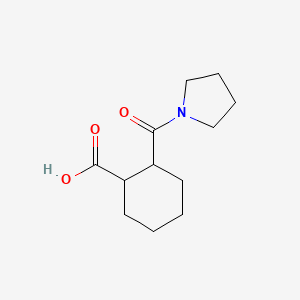

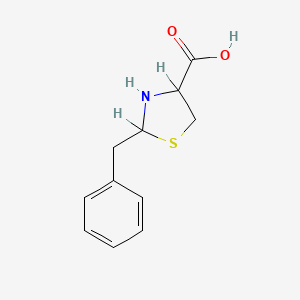

2-(吡咯烷-1-羰基)环己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

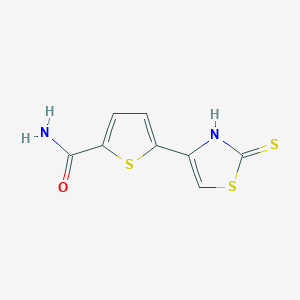

The synthesis of compounds related to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" can involve multi-component condensation reactions, as seen in the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, which are formed from cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes . Additionally, the synthesis of related pyrrolidine derivatives, such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, involves ring-opening reactions in the presence of trifluoroacetic acid . These methods could potentially be adapted for the synthesis of "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" has been characterized using various spectroscopic techniques. For instance, the crystal structure of trans-1,2-cyclohexyl 1-H-pyrrole-2-carboxylate has been determined, showing that the cyclohexane group adopts a chair conformation and that the molecules are linked via hydrogen bonds . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of cyclohexane and pyrrolidine derivatives can be quite diverse. For example, cyclohexane can be oxidized to alkyl peroxides and alcohol derivatives in the presence of H2O2 and a vanadate-pyrazine-2-carboxylic acid catalyst system . Pyrrolidine derivatives can undergo ring-opening reactions to form various products, including dibenzoxanthenes and calixarenes . These reactions highlight the potential reactivity of the pyrrolidine and cyclohexane moieties in "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" can be inferred from the behavior of similar compounds. For instance, the solubility and gelation properties of porphyrin-based organogels can be influenced by the presence of carboxylic acid and pyridine substituents . The stability and crystallization of cyclohexane derivatives, such as 1,3,5-cyclohexanetricarboxylic acid, can be affected by hydrogen bonding interactions with pyridine bases . These properties are important for understanding the solubility, stability, and potential applications of "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."

科学研究应用

催化和合成:该化合物已用于催化,特别是在环己酮与 β-硝基苯乙烯的迈克尔加成反应中。该应用对于合成各种 γ-硝基羰基化合物具有重要意义,具有高收率和立体选择性,证明了其在有机合成和药物中的潜力 (Singh 等,2013)。

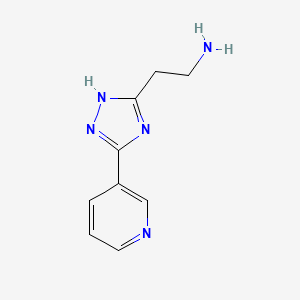

分子合成和结构研究:它在金刚烷和吡咯烷等复杂分子的合成中发挥作用。由于其独特的结构特性,这些分子在材料科学和药物中具有应用 (Stetter 等,1970)。

化学转化和环化反应:该化合物用于环化反应,用于合成吡咯烷,这在药物和农用化学品开发中很重要 (Miura 等,2000)。

氧化过程:研究还探索了它在氧化过程中的应用,特别是在有机合成和新化学反应开发方面 (Shul’pin 等,1993)。

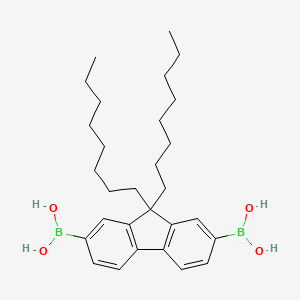

晶体工程和材料科学:该化合物是晶体工程发展中不可或缺的一部分,特别是在形成具有独特结构性质的共晶方面。这对于设计具有特定特性的新材料至关重要 (Bhogala 等,2005)。

有机凝胶形成:它用于研究基于卟啉的有机凝胶,这与软材料和纳米技术领域相关 (Tanaka 等,2005)。

化学中的构象分析:该化合物有助于理解化学中的构象方面,这对于药物设计和生物活性分子的合成至关重要 (Valle 等,1988)。

未来方向

属性

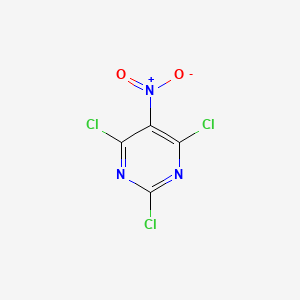

IUPAC Name |

2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLDEFAIBWNKIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385526 |

Source

|

| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

CAS RN |

414872-66-5 |

Source

|

| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)